Nisinic acid

描述

Nisinic acid is a natural product that belongs to the family of polyketide antibiotics. It is produced by the bacterium Streptomyces noursei and is known for its potent antimicrobial activity against a wide range of bacteria. This compound has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and food industry.

科学研究应用

发酵和食品工业应用

尼西酸,通常称为尼西,广泛应用于食品、药品和科学研究领域。使用固定化乳酸菌生产尼西酸已在发酵工业中取得了令人鼓舞的成果,特别是对于乳制品和乳酸生产(Liu, 2009)。此外,尼西酸在壳聚糖和γ-PGA等纳米粒子中的包埋已被研究,以增强其在食品和制药工业中的效率(Chunhua Wu et al., 2016)。

生物膜反应器和抗菌活性

尼西在发酵生物膜反应器中的作用,可以提高生产效率,并且对广泛范围的革兰氏阳性细菌具有抗菌活性。在生物膜反应器中发酵尼西的回收已经显示出生产的显著增强(Pongtharangkul & Demirci, 2006)。此外,尼西已被实际应用为工业加工食品中的天然防腐剂,因其对食品中病原菌的抗菌特性(Schillinger, Geisen, & Holzapfel, 1996)。

食品保鲜和增强技术

对尼西的进一步研究已经导致通过深度诱变来开发增强衍生物,特别是针对其铰链区域,以提高其对各种病原体的生物活性(Healy et al., 2013)。其在乳制品、罐装蔬菜中的保鲜剂的已建立使用,以及在巴氏杀菌液体蛋和天然奶酪生产中的最新应用,突显了其在食品工业中的多功能性(Delves-Broughton et al., 1996)。

稳定性和溶解性改进

对尼西的溶解性和稳定性的研究已经导致创造出具有改进功能性的突变体,使其更适用于各种应用(Rollema et al., 1995)。其对唾液来源的多种菌群生物膜的抗菌活性以及与人类口腔细胞的兼容性表明其在口腔保健中的潜在治疗价值(Shin et al., 2015)。

纳米粒子包埋用于食品保鲜

在果胶纳米粒子中包埋尼西是另一种保护尼西免受与食品成分的相互作用的创新方法,增强其稳定性和抗菌活性,用于食品保鲜目的(Krivorotova et al., 2016)。

接枝在透明质酸上用于抗菌生物聚合物

将尼西接枝到透明质酸上已被探索,以获得抗菌生物聚合物,可能在伤口敷料、隐形眼镜和化妆品配方等各种应用中有用(Lequeux et al., 2014)。

简化纯化方法

已开发了一种从培养基中简单纯化尼西的盐析方法,促进其在研究中的使用,并为工业应用的潜在扩大提供便利(Gough et al., 2017)。

机制研究和优化

对尼西与磷脂囊泡的相互作用及其渗透效应的机制研究对于理解其作用方式具有启发性(Driessen et al., 1995)。克隆和优化尼西生物合成途径也对提高其生产起到了重要作用(Kong & Lu, 2014)。

克服抗菌耐药性

使用生物活性磁性纳米颗粒和脉冲电磁场克服细菌抗生素耐药性的研究显示,增强尼星对耐药菌株的功效取得了令人鼓舞的结果 (Novickij et al., 2018)。

物理化学性质和主要用途

尼星的物理化学性质、其抗菌活性以及作为天然食品防腐剂的主要用途已经得到广泛审查,突出了其对致病性食源性细菌的有效性 (Gharsallaoui et al., 2016)。

作用机制

Target of Action

Nisinic acid is a very long chain polyunsaturated omega-3 fatty acid . It is structurally similar to docosahexaenoic acid (DHA) .

Mode of Action

Like other omega-3 fatty acids, it is likely to be involved in the regulation of cell membrane fluidity and signal transduction pathways .

Biochemical Pathways

This compound is synthesized from precursor fatty acids . The final step in DHA synthesis involves peroxisomal β-oxidation to remove the 2-carbon acetyl-CoA from the 24:6 fatty acid called tetracosahexaenoic acid (also called this compound) . This pathway involves both the D5D and D6D desaturases .

Pharmacokinetics

As a fatty acid, it is likely to be absorbed in the intestines, distributed via lipoproteins in the blood, metabolized in the liver, and excreted in the feces .

Result of Action

Omega-3 fatty acids are generally known to have anti-inflammatory effects, contribute to the health of the retina and brain, and may have cardiovascular benefits .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can affect the levels of this compound in the body . Cold-water fish such as cod and sardines are high in omega-3 fatty acids . Therefore, a diet rich in these types of fish could potentially increase the levels of this compound in the body .

生化分析

Biochemical Properties

Nisinic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It is involved in the synthesis of other polyunsaturated fatty acids and participates in various metabolic pathways. This compound interacts with enzymes such as desaturases, including delta-5 desaturase and delta-6 desaturase, which are encoded by the FADS1 and FADS2 genes . These enzymes are crucial for the conversion of precursor fatty acids into this compound through a series of desaturation and elongation reactions . Additionally, this compound is incorporated into triglycerides and cholesterol esters, influencing lipid homeostasis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound is known to impact the synthesis of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids . These eicosanoids play a role in inflammation, immune response, and other cellular processes. Furthermore, this compound can alter the expression of genes involved in lipid metabolism and energy homeostasis, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression . By activating PPARs, this compound influences the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation. Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenases, which are involved in the synthesis of pro-inflammatory eicosanoids . This inhibition contributes to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and degradation when exposed to light, heat, or oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including the modulation of gene expression and lipid metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while higher dosages lead to diminishing returns and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of polyunsaturated fatty acids. It is synthesized from precursor fatty acids through a series of desaturation and elongation reactions catalyzed by desaturases and elongases . This compound can also be metabolized into bioactive lipid mediators, such as resolvins and protectins, which have anti-inflammatory and pro-resolving properties . These metabolic pathways are essential for maintaining lipid homeostasis and regulating inflammatory responses.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into lipoproteins, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL), which facilitate its transport in the bloodstream . Within cells, this compound can be bound to fatty acid-binding proteins (FABPs) that aid in its intracellular transport and localization . The distribution of this compound within tissues is influenced by its incorporation into cellular membranes and lipid droplets .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes and lipid droplets. This compound is incorporated into phospholipids and cholesterol esters, which are key components of cellular membranes . This localization is crucial for maintaining membrane fluidity and integrity. Additionally, this compound can be stored in lipid droplets, which serve as reservoirs for fatty acids and other lipids . The targeting of this compound to specific subcellular compartments is regulated by post-translational modifications and interactions with specific proteins .

属性

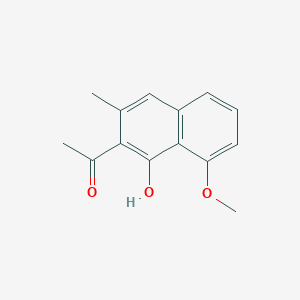

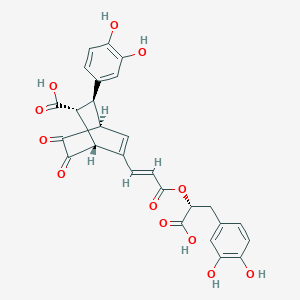

IUPAC Name |

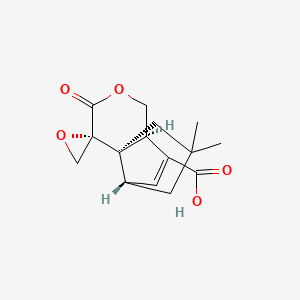

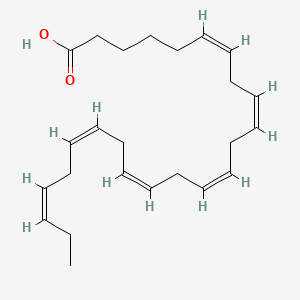

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJECVSSKXFCJ-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318739 | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

68378-49-4, 81247-23-6 | |

| Record name | C24:6n-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is nisinic acid and where is it found?

A1: this compound is a highly unsaturated fatty acid first isolated from sardine oil [, ]. It has also been found in the oil of "Hokke" (Pleurogrammus monopterygius) [] and tunny oil [].

Q2: What is the chemical structure of this compound?

A2: While the exact structure wasn't fully elucidated in these early studies, researchers determined that this compound has the molecular formula C24H36O2 and contains six double bonds [, ]. Through ozonolysis, they identified specific structural components, including:

Q3: How do scientists analyze this compound?

A3: Researchers in these studies used a combination of techniques to study this compound, including:

- Extraction and Isolation: this compound was separated from other components in fish oils using techniques like cooling and conversion to methyl esters [, , ].

- Distillation: Fractional distillation under reduced pressure helped to further purify this compound based on its boiling point [, ].

- Ozonolysis: This chemical degradation technique allowed researchers to break down this compound into smaller, identifiable fragments, providing clues about its structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。